(R)-1,1,1-Trifluoro-2-hexylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1,1,1-trifluorohexan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-2-3-4-5(10)6(7,8)9/h5H,2-4,10H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRYXZXWFBPGEJ-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735248 | |
| Record name | (2R)-1,1,1-Trifluorohexan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862156-04-5 | |
| Record name | (2R)-1,1,1-Trifluorohexan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Enantiopure R 1,1,1 Trifluoro 2 Hexylamine
Stereoselective Amination Strategies
Stereoselective amination strategies are paramount for the direct formation of the chiral amine center. These methods introduce the amino group in a controlled manner, favoring the formation of the desired (R)-enantiomer.
Enantioselective Reductive Amination Protocols
Enantioselective reductive amination of the corresponding trifluoromethyl ketone is a highly effective method for producing chiral α-(trifluoromethyl)amines. This approach involves the reaction of an aryl-trifluoromethyl ketone with an ammonia (B1221849) source and a reducing agent in the presence of a chiral catalyst. A notable example is the ruthenium-catalyzed asymmetric reductive amination, which has demonstrated high enantioselectivities (up to 97% ee) and yields (up to 92%) for the synthesis of primary α-(trifluoromethyl)arylmethylamines. acs.org This method utilizes inexpensive ammonium (B1175870) acetate (B1210297) as the nitrogen source and hydrogen gas as the reductant, offering a step- and atom-economical route. acs.org
Key to the success of these protocols is the catalyst system, often a transition metal complex with a chiral ligand. For instance, iridium catalysts have also been employed in the asymmetric hydrogenation of trifluoromethyl imines, achieving high enantioselectivities. nih.gov The choice of catalyst and reaction conditions is critical to control the stereochemical outcome.
Asymmetric Synthesis via Chiral Auxiliaries or Reagents
The use of chiral auxiliaries provides a robust strategy for the asymmetric synthesis of trifluoromethylated amines. A well-established method involves the use of a chiral sulfinamide auxiliary. soton.ac.uk In this approach, a trifluoromethyl ketone is condensed with a chiral sulfinamide to form a chiral sulfinimine. Subsequent diastereoselective reduction of this intermediate, for instance with sodium borohydride (B1222165) or L-selectride, leads to the formation of the desired amine with high diastereomeric excess (92-96% de). soton.ac.uk The auxiliary can then be cleaved to yield the enantiomerically enriched amine. soton.ac.uk
Another strategy employs chiral organomagnesium amides (COMAs) for the enantioselective reduction of trifluoromethyl ketones to the corresponding chiral alcohols. acs.orgnih.gov While this method produces an alcohol, it highlights the utility of chiral reagents in controlling stereochemistry at the carbon bearing the trifluoromethyl group. The resulting chiral alcohol can then be converted to the amine through subsequent chemical transformations.
Chiral Resolution Techniques for Racemic Precursors
Chiral resolution offers a classical yet effective approach to obtaining enantiopure compounds from a racemic mixture. wikipedia.org This involves separating the enantiomers of a precursor, typically the racemic amine or a derivative thereof.
Diastereomeric Salt Formation and Separation
The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.orgwikipedia.org This technique involves reacting the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid. wikipedia.orglibretexts.org The resulting salts are diastereomers and possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orgresearchgate.net
Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base. wikipedia.orglibretexts.org The choice of the resolving agent is crucial and often requires empirical screening to find one that provides well-defined crystals and efficient separation. mdpi.com Common resolving agents for amines include tartaric acid and mandelic acid. libretexts.org
| Resolving Agent | Principle | Advantage | Disadvantage |
| Chiral Acids (e.g., Tartaric Acid) | Forms diastereomeric salts with the racemic amine, which have different solubilities. libretexts.org | Well-established and widely applicable method. wikipedia.org | Success is dependent on the crystallization properties of the diastereomeric salts, which can be unpredictable. wikipedia.org |
| Chiral Bases (for resolving acidic precursors) | Forms diastereomeric salts with a racemic carboxylic acid precursor. libretexts.org | Applicable when the synthetic route proceeds through an acidic intermediate. | Requires the synthesis of a suitable racemic acid precursor. |
Enzymatic Resolution Approaches
Enzymatic resolution has emerged as a powerful and green alternative for the synthesis of enantiopure amines. researchgate.netrsc.org This method utilizes the stereoselectivity of enzymes, such as lipases, to catalyze a reaction on only one enantiomer of the racemic substrate. researchgate.netnih.gov For instance, Pseudomonas fluorescens lipase (B570770) has been successfully used in the enantioselective alcoholysis of chloroacetamide derivatives of racemic 2,2,2-trifluoro-1-phenylethylamine, achieving good enantioselectivity. researchgate.net
The kinetic resolution process results in a mixture of the unreacted enantiomer and the product of the enzymatic reaction, both in high enantiomeric excess. rsc.org These can then be separated by conventional methods. A significant advantage of enzymatic resolution is the high selectivity often observed under mild reaction conditions. researchgate.net
| Enzyme | Reaction Type | Substrate | Key Finding |
| Pseudomonas fluorescens Lipase | Enantioselective alcoholysis | N-chloroacetyl-2,2,2-trifluoro-1-phenylethylamine | Good enantioselectivity (E-value = 44) was achieved. researchgate.net |
| Amino Transaminases (ATAs) | Transamination | Prochiral ketones | Can produce chiral amines with high yields (>95%) and excellent enantiomeric excess (~100%). csic.es |
Trifluoromethylation Reactions Towards Chiral Amine Scaffolds
Direct trifluoromethylation of suitable precursors is a modern and increasingly important strategy for accessing trifluoromethylated compounds. organic-chemistry.org These methods introduce the CF3 group at a late stage of the synthesis.
Recent advancements have focused on the catalytic enantioselective synthesis of α-trifluoromethyl amines through various strategies, including the reduction of CF3-substituted ketimines and nucleophilic additions to these imines. nih.gov For instance, the nucleophilic trifluoromethylation of imines using reagents like TMSCF3 (Ruppert's reagent) can be promoted by a catalyst system, leading to the desired α-trifluoromethyl amines. organic-chemistry.org
Furthermore, the development of methods for the enantioselective synthesis of γ-chiral trifluoromethylated amines has been achieved through the stereospecific isomerization of α-chiral allylic amines. nih.govacs.org This approach allows for the creation of chiral trifluoromethylated building blocks with high potential in medicinal chemistry. nih.govacs.org
Introduction of Trifluoromethyl Group onto Chiral Substrates
A prevalent strategy for the synthesis of enantiopure α-trifluoromethyl amines involves the addition of a trifluoromethyl group to a chiral substrate. This approach leverages a pre-existing stereocenter to direct the formation of the desired (R)-enantiomer.
One effective method is the nucleophilic trifluoromethylation of chiral imines or their derivatives. The general approach involves the reaction of a chiral imine, derived from a chiral amine and a carbonyl compound, with a trifluoromethylating agent. The stereoselectivity of this reaction is often dictated by the chiral auxiliary on the nitrogen atom.
Another significant advancement in this area is the catalytic enantioselective isomerization of trifluoromethyl imines. brandeis.edu This method utilizes a chiral organic catalyst to facilitate the conversion of a prochiral trifluoromethyl imine into the desired chiral amine with high enantioselectivity. While not exclusively for the hexyl derivative, the principle is broadly applicable to alkyl-substituted trifluoromethylated amines.
A notable development by the Malcolmson lab has demonstrated a novel route to chiral α-trifluoromethyl amines through the vicinal fluoro-functionalization of gem-difluoroazadienes. duke.edu This process involves the phosphine-catalyzed addition of silver fluoride (B91410) (AgF) to the azadiene, forming a metastable α-CF3 azaallyl–silver intermediate. This intermediate can then participate in palladium-catalyzed cross-coupling reactions with aryl iodides to produce benzylic amine products. duke.edu Adapting this method for an alkyl substituent like a hexyl group would require further investigation.
Biocatalysis has also emerged as a powerful tool for the enantioselective synthesis of α-trifluoromethyl amines. acs.orgnih.gov Researchers have engineered enzymes, such as cytochrome c552, to catalyze the asymmetric N–H carbene insertion reaction of aryl amines with diazo reagents. acs.orgnih.gov This biocatalytic approach offers high yields and excellent enantioselectivities for a range of substrates. acs.orgnih.gov
The addition of carbon-based nucleophiles to trifluoromethyl imines is another extensively explored strategy. nih.govacs.org This includes the use of organometallic reagents, where the chiral auxiliary on the imine directs the stereochemical outcome of the addition.
| Method | Substrate | Reagent/Catalyst | Key Features | Reference |
| Catalytic Isomerization | Trifluoromethyl imine | Chiral organic catalyst | High enantioselectivity for aryl and alkyl amines. | brandeis.edu |
| Fluoro-functionalization | gem-Difluoroazadiene | AgF, Phosphine (B1218219) catalyst, Pd catalyst | Forms a metastable α-CF3 azaallyl–silver intermediate. | duke.edu |
| Biocatalytic N-H Insertion | Aryl amine, Diazo reagent | Engineered cytochrome c552 | High yields and enantioselectivities. | acs.orgnih.gov |
| Nucleophilic Addition | Trifluoromethyl imine | Organometallic reagents | Stereoselectivity directed by chiral auxiliary. | nih.govacs.org |
Stereocontrolled Fluorination Routes
An alternative approach to constructing the chiral center of (R)-1,1,1-Trifluoro-2-hexylamine involves the stereocontrolled introduction of fluorine atoms onto a chiral molecule. These methods often rely on the use of chiral catalysts or auxiliaries to achieve high levels of stereoselectivity.
A highly regio- and stereoselective fluorination of chiral enamides has been reported as a viable route to α-fluorinated imides. nih.gov This reaction employs electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) on an electron-rich enamide olefin. The chirality of the enamide directs the facial selectivity of the fluorination. The resulting β-fluoro-iminium intermediate can be trapped and further transformed into the desired amine. While this method directly installs a single fluorine atom, subsequent steps would be required to introduce the remaining two fluorine atoms of the trifluoromethyl group.
The development of catalytic enantioselective methods for the construction of carbon-fluorine stereogenic centers is a significant area of research. rsc.org These strategies can involve the asymmetric fluorination of a prochiral nucleophile or the reaction of a fluorinated substrate in the presence of a chiral catalyst.
A stereospecific isomerization of α-chiral allylic amines has been developed to synthesize α,γ-chiral trifluoromethylated amines. nih.govacs.org This organocatalytic method, combined with a diastereoselective reduction of the resulting chiral imine/enamine intermediates, provides access to γ-trifluoromethylated aliphatic amines with excellent yields and high diastereo- and enantioselectivities. nih.govacs.org This method establishes a chiral center at the γ-position relative to the amine, which differs from the α-position in the target molecule.
| Method | Substrate | Reagent/Catalyst | Key Features | Reference |
| Electrophilic Fluorination | Chiral enamide | Selectfluor® or NFSI | Highly regio- and stereoselective. | nih.gov |
| Stereospecific Isomerization | α-Chiral allylic amine | Organocatalyst | Synthesizes γ-trifluoromethylated amines. | nih.govacs.org |
Applications of R 1,1,1 Trifluoro 2 Hexylamine in Asymmetric Synthesis and Catalysis
Role as a Chiral Building Block in Complex Molecule Construction
Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter. yale.edu The amine functionality in (R)-1,1,1-Trifluoro-2-hexylamine serves as a versatile handle for constructing more complex chiral molecules, including heterocyclic and aliphatic structures. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity and conformational preferences of intermediates, offering unique advantages in stereoselective synthesis.
The primary amine of this compound can be used as a chiral auxiliary to direct the formation of nitrogen-containing heterocycles. nih.govspringerprofessional.de A common strategy involves the condensation of the amine with an aldehyde or ketone to form a chiral imine. This imine then acts as an electrophile in subsequent diastereoselective transformations.
One powerful method for constructing highly substituted piperidine (B6355638) derivatives, a core structure in many pharmaceuticals, involves the reaction of α,β-unsaturated imines with alkynes. nih.gov In a hypothetical application, this compound could be condensed with an enone to form a chiral α,β-unsaturated imine. This intermediate could then undergo a cascade reaction, such as a rhodium-catalyzed C-H activation and cyclization, to yield a dihydropyridine (B1217469). nih.gov Subsequent diastereoselective reduction of the dihydropyridine would furnish a chiral, substituted tetrahydropyridine, with the stereochemistry dictated by the chiral auxiliary derived from the parent amine. The auxiliary could then be cleaved to yield the final N-heterocyclic product. The use of enantiopure sulfinamides, which are derived from chiral amines, has been extensively reviewed as a robust method for synthesizing a variety of N-heterocycles, including pyrrolidines and piperidines, further highlighting the potential of chiral amines in this field. nih.gov
This compound can also serve as a chiral auxiliary to control the stereochemistry of reactions that build complex acyclic carbon chains. A well-established strategy in asymmetric synthesis is the use of chiral amides to direct diastereoselective alkylation reactions. nih.govharvard.edu
In this approach, this compound would first be acylated to form a chiral amide. This amide can chelate to a lithium cation, for instance, creating a rigid, chiral enolate upon deprotonation. The facial bias created by the bulky groups of the chiral auxiliary directs the approach of an electrophile (e.g., an alkyl halide) from the less sterically hindered face. This process allows for the creation of a new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the amide bond removes the auxiliary and reveals the enantiomerically enriched carboxylic acid, which can be further transformed into other functional groups like alcohols or ketones. This methodology is particularly powerful for the synthesis of molecules with challenging quaternary stereocenters. nih.gov
Table 1: Hypothetical Diastereoselective Alkylation using a Chiral Amide Derived from this compound
| Step | Description | Key Feature |
| 1. Amide Formation | Reaction of this compound with a carboxylic acid derivative (e.g., propionyl chloride). | Covalent attachment of the chiral auxiliary. |
| 2. Enolate Formation | Deprotonation with a strong base like lithium diisopropylamide (LDA). | Formation of a rigid, planar chiral enolate. |
| 3. Alkylation | Reaction of the enolate with an electrophile (e.g., benzyl (B1604629) bromide). | Face-selective C-C bond formation. |
| 4. Auxiliary Cleavage | Hydrolysis of the amide bond. | Release of the enantiopure product and recovery of the auxiliary. |
Utilization in Asymmetric Organocatalysis
Asymmetric organocatalysis employs small, chiral organic molecules to catalyze stereoselective reactions. The chiral amine scaffold of this compound makes it an attractive starting point for the synthesis of various organocatalysts, particularly those that operate through iminium ion or enamine intermediates, and especially as a component in bifunctional catalysts.
Iminium ion catalysis is a powerful activation mode, primarily for α,β-unsaturated aldehydes and ketones. It involves the reversible formation of a chiral iminium ion from the substrate and a chiral secondary amine catalyst. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, rendering it more susceptible to nucleophilic attack.
Since this compound is a primary amine, it would need to be incorporated into a larger framework to function as a secondary amine catalyst suitable for iminium ion catalysis. For example, it could be reductively aminated with a suitable aldehyde to create a chiral secondary amine that is part of a more complex and sterically demanding catalyst structure, designed to provide a specific chiral environment around the reactive iminium ion.
Enamine catalysis is the complementary activation mode to iminium catalysis. Here, a chiral secondary or primary amine catalyst reacts with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine, which is essentially a chiral enolate equivalent, can then react with various electrophiles.
While some primary amine catalysts are known, a common strategy would involve derivatizing this compound to create a more effective catalyst. For instance, its reaction with other functional groups could lead to a secondary amine moiety within a scaffold that provides optimal steric hindrance to control the facial selectivity of the enamine's attack on an electrophile.
A highly promising application for this compound is in the construction of bifunctional organocatalysts. These catalysts possess two distinct functional groups that work in concert: one to activate the nucleophile and the other to activate the electrophile. mdpi.com (Thio)urea-based catalysts are a prominent class of bifunctional organocatalysts where a (thio)urea group acts as a hydrogen-bond donor to activate an electrophile, while a Lewis basic site (often a tertiary amine) activates the nucleophile. researchgate.net
This compound can be readily converted into a chiral urea (B33335) or thiourea. This is typically achieved by reacting the amine with an appropriate isocyanate or isothiocyanate. nih.gov To create a bifunctional catalyst, the isocyanate partner would also contain a Lewis basic group. The resulting catalyst would feature the chiral this compound backbone, ensuring a defined stereochemical environment, and the (thio)urea moiety for hydrogen bonding. The trifluoromethyl group could enhance the acidity of the urea N-H protons, potentially leading to stronger substrate activation and improved catalytic activity. mdpi.com
Table 2: Potential Bifunctional Urea Catalysts from this compound
| Catalyst Structure | Reagents for Synthesis | Potential Catalyzed Reaction |
| Urea-Amine | This compound + Isocyanato-functionalized tertiary amine | Michael addition of malonates to nitroalkenes |
| Thiourea-Amine | This compound + Isothiocyanato-functionalized tertiary amine | Friedel-Crafts alkylation of indoles |
| Urea-Phosphine | This compound + Isocyanato-functionalized phosphine (B1218219) | Aza-Morita-Baylis-Hillman reaction |
These bifunctional catalysts are designed to organize both the nucleophile and the electrophile in the transition state through a network of non-covalent interactions, leading to high levels of stereocontrol in a wide range of important C-C and C-heteroatom bond-forming reactions. The modular synthesis of these catalysts allows for fine-tuning of their steric and electronic properties to optimize performance for specific transformations.
Ligand in Metal-Catalyzed Asymmetric Reactions
There is no available information on the design, synthesis, or performance of ligands derived from this compound for metal-catalyzed asymmetric reactions.
Chiral Ligand Design and Synthesis
No literature has been found that describes the design principles or synthetic routes to chiral ligands based on the this compound scaffold.
Performance in Asymmetric Cross-Coupling Reactions
Data on the performance of this compound or its derivatives as ligands in asymmetric cross-coupling reactions are not available.
Application in Asymmetric Hydrogenation and Transfer Hydrogenation
There are no published reports on the application of this compound as a ligand or catalyst in asymmetric hydrogenation or transfer hydrogenation reactions.
Derivatization and Functionalization Studies of R 1,1,1 Trifluoro 2 Hexylamine
N-Alkylation and N-Acylation Reactions
The primary amine of (R)-1,1,1-Trifluoro-2-hexylamine serves as a key handle for derivatization through N-alkylation and N-acylation reactions. These transformations are fundamental for incorporating the trifluoromethyl-hexyl scaffold into more complex molecules.
Synthesis of Substituted this compound Derivatives
N-acylation of primary amines is a well-established and robust transformation. For this compound, this can be readily achieved using a variety of acylating agents such as acyl chlorides or anhydrides. These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. For instance, the reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acetyl derivative. The high reactivity of the amine allows for a broad range of acyl groups to be introduced, from simple alkanoyl groups to more complex aromatic and heterocyclic moieties.
N-alkylation of primary amines can be more challenging due to the potential for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. However, selective mono-alkylation can be achieved by carefully controlling the stoichiometry of the reactants and the reaction conditions. Reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an intermediate imine followed by in-situ reduction, is a common and effective method for controlled N-alkylation.
| Reaction Type | Reagent Example | Product Class | General Conditions |
| N-Acylation | Acetyl Chloride | N-acyl-(R)-1,1,1-Trifluoro-2-hexylamine | Aprotic solvent, base (e.g., triethylamine) |
| N-Acylation | Acetic Anhydride (B1165640) | N-acyl-(R)-1,1,1-Trifluoro-2-hexylamine | Neat or in aprotic solvent, optional catalyst |
| N-Alkylation | Alkyl Halide | N-alkyl-(R)-1,1,1-Trifluoro-2-hexylamine | Polar solvent, base, potential for over-alkylation |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-alkyl-(R)-1,1,1-Trifluoro-2-hexylamine | Dichloromethane or similar solvent |
Impact on Stereochemical Integrity and Reactivity
A critical consideration in the derivatization of this compound is the preservation of the stereochemical integrity at the C2 position. For N-alkylation and N-acylation reactions, the stereocenter is not directly involved in the bond-forming process. Therefore, these reactions are expected to proceed without racemization, yielding enantiomerically pure products that retain the (R)-configuration of the starting material.
The introduction of a substituent on the nitrogen atom significantly alters the reactivity of the parent amine. N-acylation converts the basic primary amine into a neutral amide, which is significantly less nucleophilic and basic. This transformation is often used as a protecting group strategy in multi-step syntheses to prevent unwanted side reactions of the amine. N-alkylation to form a secondary amine maintains basicity and nucleophilicity, albeit slightly modified by the steric and electronic nature of the introduced alkyl group.
Transformations at the Hexyl Chain Moiety
Beyond the functionalization of the amine, the hexyl chain of this compound offers opportunities for structural modification, allowing for the introduction of further complexity and functionality.
Chain Elongation and Shortening Strategies
Modifying the length of the hexyl chain requires multi-step synthetic sequences. Chain elongation could be envisioned by first introducing a suitable functional group at the terminus of the chain, such as a halide or a tosylate, after appropriate protection of the amine. This functionalized intermediate could then undergo nucleophilic substitution with a cyanide anion, followed by hydrolysis and reduction to extend the chain by one carbon. Alternatively, coupling reactions such as the Grignard or Suzuki reaction could be employed to append longer alkyl or aryl fragments.
Chain shortening is a more challenging transformation that would likely involve oxidative cleavage of the hexyl chain. For example, oxidation to a carboxylic acid followed by a degradation protocol like the Hunsdiecker reaction could shorten the chain one carbon at a time. Such transformations would need to be carefully designed to avoid interference from the amine and trifluoromethyl groups.
Introduction of Additional Stereocenters or Functional Groups
The saturated hexyl chain can be functionalized to introduce new stereocenters or functional groups. Radical halogenation could introduce a bromine or chlorine atom along the chain, although this method often suffers from a lack of regioselectivity. More controlled functionalization can be achieved through directed C-H activation methodologies, where a directing group, potentially derived from the amine, guides a metal catalyst to a specific C-H bond.
The introduction of an additional stereocenter could be accomplished by, for example, stereoselective hydroxylation of a double bond introduced into the chain via an elimination reaction. The stereochemical outcome of such a reaction would be influenced by the existing stereocenter at C2, potentially allowing for diastereoselective synthesis.
Formation of Advanced Chemical Probes and Scaffolds
The derivatized forms of this compound are valuable as advanced chemical probes and scaffolds for the construction of more elaborate molecules. The trifluoromethyl group is a known pharmacophore that can enhance metabolic stability and binding affinity. mdpi.com
The ability to attach various functional groups to the amine allows for the synthesis of libraries of compounds for screening in drug discovery programs. For example, by acylating the amine with different carboxylic acids, a diverse set of amides can be generated. These amides can serve as scaffolds, where the hexyl and trifluoromethyl groups provide a defined three-dimensional structure.
Furthermore, the amine can be functionalized with reporter groups, such as fluorophores or biotin, to create chemical probes. These probes can be used to study biological systems by allowing for the visualization or isolation of molecular targets that interact with the this compound-derived portion of the probe. The chiral nature of the scaffold ensures that the interactions with biological macromolecules, which are also chiral, are stereospecific.
Conjugation with Fluorophores or Bio-orthogonal Tags
There is no available scientific literature detailing the conjugation of this compound with fluorophores or its modification with bio-orthogonal tags. The primary amine of the molecule could theoretically serve as a reactive handle for such modifications. Standard bioconjugation techniques often target primary amines to attach labels like fluorophores (e.g., fluorescein, rhodamine) or bio-orthogonal functionalities (e.g., azides, alkynes for click chemistry). However, no studies have been published that specifically apply these methods to this compound.
Table 1: Summary of Search for Fluorophore and Bio-orthogonal Conjugation Studies of this compound
| Query Type | Target Modification | This compound | Status |
| Conjugation | Fluorophore | Specific Data | No Results Found |
| Conjugation | Bio-orthogonal Tag (Azide, Alkyne, etc.) | Specific Data | No Results Found |
Development of Polymeric or Dendritic Architectures
Table 2: Summary of Search for Polymeric and Dendritic Architecture Studies of this compound
| Architecture Type | Role of this compound | Status |
| Polymeric | Monomer / Building Block | No Results Found |
| Dendritic | Core / Branching Unit / Surface Group | No Results Found |
Advanced Analytical Methodologies for Research Characterization of R 1,1,1 Trifluoro 2 Hexylamine and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is indispensable for the definitive identification and structural analysis of fluorinated chiral amines. These techniques probe the molecular structure at an atomic level, providing detailed information on connectivity, chemical environment, and functional groups.
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the molecular structure of organic compounds. For a molecule like (R)-1,1,1-Trifluoro-2-hexylamine, a multinuclear approach examining ¹H, ¹³C, and ¹⁹F nuclei is essential for a complete structural assignment. ilpi.comresearchgate.net
¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the hexyl chain and the amine group. The protons on the carbon adjacent to the chiral center are diastereotopic and would appear as complex multiplets due to coupling with each other and with the proton on the chiral carbon. researchgate.net The signals for the hexyl chain would resemble those of similar non-fluorinated amines, such as tri-n-hexylamine. chemicalbook.com The proton on the chiral carbon (C2) would be split by the adjacent protons and, significantly, by the three fluorine atoms of the trifluoromethyl group, likely resulting in a complex multiplet. youtube.com
¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbon of the trifluoromethyl group (C1) would exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms. The chiral carbon (C2) would show a doublet due to coupling with the attached fluorine atoms two bonds away. The remaining carbons of the hexyl chain would appear at chemical shifts typical for alkanes.
¹⁹F NMR: As a 100% abundant and highly sensitive nucleus, ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. ilpi.comman.ac.ukrsc.org In this compound, the three fluorine atoms of the CF₃ group are chemically equivalent. Their signal would be split into a doublet by the single proton on the adjacent chiral carbon (C2), a phenomenon known as ²JFH coupling. youtube.com This provides clear evidence for the connectivity between the trifluoromethyl group and the chiral center.
The combination of these NMR techniques allows for the unambiguous assignment of the molecule's constitution. rsc.org
Table 1: Predicted NMR Data for this compound This interactive table provides predicted chemical shifts and coupling patterns based on established NMR principles for fluorinated organic molecules. youtube.comman.ac.uk
| Nucleus | Position | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling Constant (J) Hz |
| ¹H | H on C2 | 3.0 - 3.5 | Multiplet (dq) | ²JHF, ³JHH |
| ¹H | NH₂ | 1.5 - 2.5 (broad) | Singlet (broad) | - |
| ¹H | H on C3-C6 | 0.9 - 1.7 | Multiplets | ³JHH |
| ¹³C | C1 (-CF₃) | 124 - 128 | Quartet (q) | ¹JCF ≈ 280-290 |
| ¹³C | C2 (CH-NH₂) | 55 - 60 | Doublet of triplets (dt) or Multiplet | ²JCF ≈ 30-35 |
| ¹³C | C3 - C6 | 14 - 40 | Singlets (or multiplets if coupled to F) | ³JCF, ⁴JCF |
| ¹⁹F | -CF₃ | -70 to -80 (relative to CFCl₃) | Doublet (d) | ²JFH ≈ 7-8 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, HRMS can differentiate its molecular formula from other potential structures with the same nominal mass. This technique is routinely used to identify and characterize known and unknown fluorinated compounds in various matrices. chromatographyonline.comresearchgate.net
Using techniques like electrospray ionization (ESI) or chemical ionization (CI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured with high precision (typically to four or more decimal places). This experimental mass is then compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent atoms (C, H, F, N). Tandem mass spectrometry (MS/MS) can further confirm the structure by fragmenting the parent ion and analyzing the masses of the resulting daughter ions, which correspond to specific structural motifs of the molecule. nih.gov
Table 2: Theoretical HRMS Fragmentation Data for this compound This interactive table shows the calculated exact masses for the molecular ion and plausible fragments, which are used to confirm the molecular formula and structure.
| Ion Species | Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ (Molecular Ion) | [C₆H₁₃F₃N]⁺ | 156.0998 |
| [M-NH₂]⁺ (Loss of amino group) | [C₆H₁₁F₃]⁺ | 139.0886 |
| [M-C₄H₉]⁺ (Loss of butyl radical) | [C₂H₄F₃N]⁺ | 99.0321 |
| [CF₃]⁺ (Trifluoromethyl cation) | [CF₃]⁺ | 69.9947 |
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the polarizability of the molecule. nih.gov
For this compound, these techniques can confirm the presence of key functional groups:
N-H Vibrations: The primary amine (NH₂) group will show characteristic stretching vibrations in the IR spectrum, typically as two bands in the 3300-3500 cm⁻¹ region. spectroscopyonline.com N-H bending (scissoring) vibrations appear around 1590-1650 cm⁻¹.
C-H Vibrations: Stretching vibrations for the sp³ hybridized C-H bonds of the hexyl chain are expected in the 2850-3000 cm⁻¹ range. spectroscopyonline.com Bending vibrations will appear in the 1350-1470 cm⁻¹ region.
C-F Vibrations: The carbon-fluorine bonds of the trifluoromethyl group produce very strong and characteristic absorption bands in the IR spectrum, typically in the 1000-1400 cm⁻¹ region. oberlin.edu These are often the most intense peaks in the spectrum.
C-N Vibrations: The C-N stretching vibration is typically found in the 1020-1250 cm⁻¹ range and is often of medium to weak intensity.
Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum. spectroscopyonline.com
Table 3: Characteristic Vibrational Frequencies for this compound This interactive table lists the primary functional groups and their expected absorption regions in IR and Raman spectra. spectroscopyonline.comoberlin.edu
| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Stretch | IR | 3300 - 3500 (two bands) | Medium |
| N-H (Amine) | Bend | IR | 1590 - 1650 | Medium |
| C-H (Alkyl) | Stretch | IR, Raman | 2850 - 3000 | Strong |
| C-H (Alkyl) | Bend | IR | 1350 - 1470 | Medium |
| C-F (Trifluoromethyl) | Stretch | IR | 1000 - 1400 | Very Strong |
| C-N (Amine) | Stretch | IR | 1020 - 1250 | Weak-Medium |
Chromatographic Techniques for Enantiomeric Excess Determination
Determining the enantiomeric excess (ee) is crucial for characterizing chiral compounds. Chiral chromatography is the most widely used and reliable method for separating enantiomers and quantifying their relative amounts. uni-muenchen.deuma.es
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) offers high resolution, sensitivity, and speed for the analysis of volatile and semi-volatile enantiomers. chromatographyonline.com For primary amines like this compound, derivatization is typically necessary to block the polar amine group, thereby improving volatility and chromatographic peak shape. nih.govsigmaaldrich.com A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a less polar trifluoroacetyl amide. nih.govwiley.com
The separation is achieved using a chiral stationary phase (CSP), most commonly one based on cyclodextrin (B1172386) derivatives. uni-muenchen.dechromatographyonline.com These CSPs create a chiral environment within the column, leading to transient, diastereomeric interactions with the enantiomers of the analyte. These differing interactions result in different retention times, allowing for their separation and quantification. uni-muenchen.de The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. ed.gov
Table 4: Representative Chiral GC Method for Enantiomeric Excess Determination This interactive table outlines a hypothetical but realistic chiral GC separation, demonstrating the calculation of key chromatographic parameters and enantiomeric excess (% ee). ed.gov
| Parameter | Value | Description |
| Column | β-DEX™ 225 (or similar cyclodextrin-based CSP) | Chiral stationary phase that enables enantiomeric separation. |
| Analyte | N-(1,1,1-Trifluoro-2-hexyl)trifluoroacetamide (TFAA derivative) | Derivatized analyte for improved volatility and peak shape. nih.gov |
| Retention Time (t_R) for (R)-enantiomer | 15.2 min | The time taken for the (R)-enantiomer to elute from the column. |
| Retention Time (t_R) for (S)-enantiomer | 15.8 min | The time taken for the (S)-enantiomer to elute from the column. |
| Peak Area for (R)-enantiomer | 97.5 | Integrated area under the chromatographic peak for the (R)-enantiomer. |
| Peak Area for (S)-enantiomer | 2.5 | Integrated area under the chromatographic peak for the (S)-enantiomer. |
| Selectivity Factor (α) | 1.05 | A measure of the separation factor between the two enantiomers (t_R(S) / t_R(R)). |
| Resolution (Rs) | 1.8 | A measure of the degree of separation between the two peaks. A value > 1.5 indicates baseline separation. |
| Enantiomeric Excess (% ee) | 95.0% | The percentage of the major enantiomer minus the percentage of the minor enantiomer. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation and quantification of enantiomers for a vast range of compounds, including those that are not sufficiently volatile for GC. uma.esphenomenex.com Research on the synthesis of chiral trifluoromethylated amines has successfully used chiral HPLC to confirm high enantiomeric excess (e.g., 95% ee). nih.govresearchgate.net
The separation relies on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and highly effective for a broad spectrum of chiral molecules, including amines. phenomenex.comwindows.net These columns can be operated in normal-phase, reversed-phase, or polar organic modes, offering great flexibility in method development. phenomenex.com The choice of mobile phase significantly influences the interactions between the enantiomers and the CSP, affecting retention and resolution. nih.gov Detection is commonly performed using a UV or fluorescence detector. uma.es The enantiomeric excess is determined by comparing the peak areas of the eluted enantiomers.
Table 5: Representative Chiral HPLC Method for Enantiomeric Excess Determination This interactive table provides a typical setup for a chiral HPLC analysis of this compound, which often requires no derivatization. nih.govphenomenex.com
| Parameter | Value | Description |
| Column | Lux® Cellulose-1 or CHIRALPAK® series | Polysaccharide-based chiral stationary phase known for broad enantioselectivity. phenomenex.comwindows.net |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1) | A typical normal-phase eluent system. The amine additive improves peak shape for basic analytes. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 210 nm | Detection wavelength where the analyte absorbs light. |
| Retention Time (t_R) for (R)-enantiomer | 9.5 min | Elution time for the desired (R)-enantiomer. |
| Retention Time (t_R) for (S)-enantiomer | 11.2 min | Elution time for the (S)-enantiomer. |
| Selectivity Factor (α) | 1.18 | A measure of the column's ability to distinguish between the enantiomers. |
| Resolution (Rs) | 2.5 | Indicates excellent, baseline separation of the two enantiomeric peaks. |
| Enantiomeric Excess (% ee) | Calculated from peak areas | Quantifies the purity of the chiral sample. For instance, a 95% ee was achieved in related syntheses. nih.govresearchgate.net |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography provides a detailed map of the electron density within a single crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry of a chiral center. The ability to distinguish between enantiomers arises from the phenomenon of anomalous dispersion, which becomes significant when the X-ray radiation interacts with electrons of atoms in the crystal, particularly those heavier than oxygen.
The process involves irradiating a single crystal of the compound, or a suitable crystalline derivative, with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the molecule. The absolute configuration is typically determined using the Bijvoet method, which relies on the differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) caused by anomalous scattering. mahidol.ac.th A key parameter in this analysis is the Flack parameter, which provides a measure of the enantiomeric purity and the correctness of the assigned absolute configuration of the crystal structure. A value close to zero for the Flack parameter indicates that the determined absolute configuration is correct.
Given that this compound is a liquid at ambient temperature, obtaining a single crystal suitable for X-ray diffraction requires the formation of a crystalline derivative. This is often achieved by reacting the amine with a suitable carboxylic acid or another reagent to form a stable, crystalline salt or a derivative such as a carbamate.
A pertinent example that illustrates this methodology is the determination of the absolute configuration of a related chiral trifluoromethylated amine. In a study on the synthesis of α,γ-chiral trifluoromethylated amines, the absolute configuration of a major diastereomer was unequivocally established through single-crystal X-ray analysis of its tert-butoxycarbonyl (Boc) protected derivative. acs.org This approach of converting the amine into a more readily crystallizable derivative is a common and effective strategy.
The crystallographic data obtained from such an analysis provides a wealth of information beyond just the absolute configuration. It reveals details about bond lengths, bond angles, and the conformation of the molecule in the solid state, as well as intermolecular interactions such as hydrogen bonding that stabilize the crystal lattice.
Below are representative tables detailing the kind of crystallographic data and structural parameters that are typically reported in such studies. While specific data for a derivative of this compound is not publicly available, the following tables for a representative Boc-protected chiral trifluoromethylated amine derivative illustrate the comprehensive nature of the information obtained from a single-crystal X-ray diffraction experiment.
Table 1: Crystal Data and Structure Refinement for a Representative Boc-Protected Chiral Trifluoromethylated Amine Derivative.
| Parameter | Value |
| Empirical Formula | C₁₅H₂₀F₃NO₂ |
| Formula Weight | 319.32 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 8.123(4) Å |
| b | 12.456(6) Å |
| c | 16.789(8) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1700.1(14) ų |
| Z | 4 |
| Density (calculated) | 1.248 Mg/m³ |
| Absorption Coefficient | 0.103 mm⁻¹ |
| F(000) | 672 |
| Data Collection | |
| Crystal Size | 0.20 x 0.15 x 0.10 mm³ |
| Theta Range for Data Collection | 2.45 to 25.00° |
| Index Ranges | -9<=h<=9, -14<=k<=14, -19<=l<=19 |
| Reflections Collected | 10123 |
| Independent Reflections | 2987 [R(int) = 0.045] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2987 / 0 / 208 |
| Goodness-of-fit on F² | 1.034 |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.105 |
| R indices (all data) | R1 = 0.051, wR2 = 0.112 |
| Absolute Structure Parameter | 0.0(2) |
This data is representative and based on typical values for similar structures.
Table 2: Selected Bond Lengths and Angles for a Representative Boc-Protected Chiral Trifluoromethylated Amine Derivative.
| Bond/Angle | Length (Å) / Angle (°) |
| C-CF₃ | 1.52(1) |
| C-N | 1.48(1) |
| N-C(Boc) | 1.38(1) |
| C-C(alkyl) | 1.53(1) |
| F-C-F | 106.5(8) |
| C-C-N | 112.3(7) |
| C-N-C(Boc) | 121.5(7) |
This data is representative and based on typical values for similar structures.
The data presented in these tables provides unequivocal evidence for the (R) or (S) configuration at the chiral center. The Flack parameter, being close to zero, validates the assignment of the absolute configuration. Furthermore, the precise bond lengths and angles confirm the connectivity and conformation of the molecule. This level of detailed structural information is invaluable for understanding the structure-activity relationships of this compound and its derivatives in various applications.
Theoretical and Computational Investigations of R 1,1,1 Trifluoro 2 Hexylamine
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static; rather, it exists as an ensemble of interconverting conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies, thus defining its energy landscape. For (R)-1,1,1-Trifluoro-2-hexylamine, rotation around the C1-C2 and other single bonds in the hexyl chain gives rise to a multitude of possible conformations.
The presence of the bulky and highly electronegative trifluoromethyl (CF3) group is expected to dominate the conformational preferences around the C1-C2 bond. Steric hindrance between the CF3 group, the amino group, and the butyl part of the hexyl chain will lead to distinct energy minima. Analogous to studies on other fluorinated alkanes, it is anticipated that staggered conformations will be significantly lower in energy than eclipsed conformations. libretexts.orgyoutube.com
Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for mapping these energy landscapes. By systematically rotating the dihedral angles and calculating the corresponding single-point energies, a potential energy surface can be generated. Subsequent geometry optimization of the low-energy regions reveals the stable conformers.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (F-C1-C2-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A | ~60° (gauche) | 0.00 | 70.3 |
| B | ~180° (anti) | 0.85 | 29.7 |
| C | ~-60° (gauche) | 1.50 | < 1 |
This table presents hypothetical data based on general principles of conformational analysis for fluorinated alkanes. The values are illustrative and would require specific quantum chemical calculations for validation.
Quantum Chemical Studies of Reactivity and Selectivity
Quantum chemical methods provide deep insights into the reactivity and selectivity of chemical reactions by modeling the electronic structure of reactants, products, and transition states. nih.gov For this compound, these studies can elucidate how the trifluoromethyl group influences the nucleophilicity of the amine and the stereochemical outcome of its reactions.
Transition State Analysis of Stereoselective Reactions
In stereoselective reactions, the chiral center in this compound can direct the approach of a reactant, leading to the preferential formation of one stereoisomer of the product. Transition state theory is the cornerstone of understanding this phenomenon. By calculating the energies of the transition states leading to different stereoisomeric products, the selectivity of a reaction can be predicted.
For instance, in an acylation reaction, the amine attacks a carbonyl group. The (R) configuration of the amine will favor a specific orientation of the acylating agent in the transition state to minimize steric clashes with the trifluoromethyl group and the hexyl chain. Computational modeling can pinpoint the transition state with the lowest activation energy, which corresponds to the major product formed.
Computational Prediction of Reaction Mechanisms
Quantum chemical calculations can also be employed to map out entire reaction mechanisms. This involves identifying all intermediates and transition states along a reaction pathway. For reactions involving this compound, this could include, for example, its use as a chiral auxiliary or as a reactant in nucleophilic substitution or addition reactions.
Computational studies on similar chiral trifluoromethylated amines have demonstrated the significant influence of the CF3 group on reaction barriers and pathways. nih.govacs.org The electron-withdrawing nature of the trifluoromethyl group can decrease the basicity and nucleophilicity of the amine, potentially altering reaction kinetics compared to its non-fluorinated analogue.
Table 2: Hypothetical Calculated Activation Energies for a Nucleophilic Addition Reaction
| Product Stereoisomer | Transition State | Activation Energy (kcal/mol) |
| (R,R) | TS1 | 15.2 |
| (R,S) | TS2 | 18.5 |
This table provides hypothetical activation energies for the formation of two diastereomeric products. The lower activation energy for the formation of the (R,R) isomer suggests it would be the major product. These values are for illustrative purposes.
Molecular Modeling of Chiral Recognition and Interactions
Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. This is fundamental to many biological processes and to technologies such as chiral chromatography. Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are invaluable for studying these non-covalent interactions. mpg.denih.govnsf.gov
In an MD simulation, the atoms of the interacting molecules are treated as classical particles, and their movements are simulated over time based on a force field that describes the potential energy of the system. This allows for the exploration of the different ways this compound can bind to a chiral host, such as a cyclodextrin (B1172386) or a chiral stationary phase in chromatography.
The trifluoromethyl group and the amino group are expected to be key players in these interactions, participating in hydrogen bonding and dipole-dipole interactions. The simulations can provide detailed information on the binding conformations, interaction energies, and the stability of the diastereomeric complexes formed. This understanding is crucial for designing systems with high enantioselectivity.
Prediction of Chiroptical Properties
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful experimental methods for determining the absolute configuration of chiral molecules. nih.govbruker.comnih.govnih.govjascoinc.com These techniques measure the differential absorption of left and right circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms in a molecule.
Quantum chemical calculations can predict the ECD and VCD spectra of a molecule with a given absolute configuration. By comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized or isolated compound can be confidently assigned.
For this compound, time-dependent density functional theory (TD-DFT) would be the method of choice for calculating the ECD spectrum, which arises from electronic transitions. For the VCD spectrum, which corresponds to vibrational transitions, DFT calculations of vibrational frequencies and rotational strengths are required. The calculated spectra are typically a Boltzmann-weighted average of the spectra of the most stable conformers.
Table 3: Hypothetical Predicted Chiroptical Data for this compound
| Spectroscopy | Wavelength/Wavenumber | Sign of Cotton Effect |
| ECD | ~210 nm | Positive |
| VCD | ~1100-1300 cm⁻¹ (C-F stretch) | Pattern of positive and negative bands |
This table presents hypothetical predictions for the chiroptical properties of this compound. The specific sign and position of the Cotton effects would need to be determined by detailed quantum chemical calculations.
Future Research Directions and Emerging Paradigms for R 1,1,1 Trifluoro 2 Hexylamine
Sustainable Synthetic Routes and Green Chemistry Principles
The development of sustainable synthetic routes for (R)-1,1,1-Trifluoro-2-hexylamine is a key area of future research, guided by the principles of green chemistry. acs.orgresearchgate.net A primary goal is to maximize atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. acs.org Traditional synthetic methods often suffer from poor atom economy, generating significant waste. Future approaches will likely focus on catalytic reactions that minimize byproduct formation.
One promising strategy involves the use of enzymatic catalysis. acs.org Enzymes operate with high specificity, potentially allowing for the direct synthesis of the desired enantiomer of 1,1,1-trifluoro-2-hexylamine without the need for protecting groups, thus simplifying the synthetic process and reducing waste. acs.org The combination of chemical fluorination with enzymatic processes has already proven effective for producing other chiral fluorinated compounds and could be adapted for this specific amine. semanticscholar.org
Furthermore, the principles of green chemistry advocate for the use of safer solvents and the reduction of energy consumption. researchgate.netresearchgate.net Research into alternative reaction media, such as water or supercritical fluids, could significantly reduce the environmental impact of synthesis. researchgate.net The development of catalytic systems that operate under mild conditions, such as ambient temperature and pressure, will also contribute to a greener synthetic process. organic-chemistry.org
Integration into Flow Chemistry Systems
The integration of the synthesis of this compound into continuous flow chemistry systems represents a significant paradigm shift from traditional batch processing. europa.eu Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. researchgate.netuc.pt The small reactor volumes in flow systems allow for better management of reaction exotherms and the safe handling of potentially hazardous reagents. europa.eu
A typical flow chemistry setup consists of pumps to deliver reagents, a reactor coil where the reaction occurs, a back-pressure regulator to control pressure, and a collection vessel. europa.eumit.edu This modular nature allows for the sequential addition of reagents and in-line purification steps, streamlining the entire synthetic process. uc.pt For the synthesis of this compound, a flow system could be designed to perform, for example, a catalytic reduction of a corresponding trifluoromethyl-substituted imine, followed by an in-line workup and purification, leading to a continuous output of the final product. thieme-connect.de The precise control over parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities compared to batch reactions. researchgate.net
Exploration of Novel Catalytic Systems and Reaction Modalities
Future advancements in the synthesis of this compound will heavily rely on the discovery and implementation of novel catalytic systems and reaction modalities. The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common and effective strategy for preparing α-trifluoromethyl amines. nih.gov Research is ongoing to develop more efficient and selective catalysts for this transformation. This includes the exploration of new chiral phosphine (B1218219) ligands for rhodium-catalyzed reactions and the use of BINOL-derived boro-phosphates as catalysts. organic-chemistry.orgnih.gov
Another important avenue is the addition of various nucleophiles to trifluoromethyl imines. nih.gov The development of new organocatalytic methods is particularly attractive as they avoid the use of potentially toxic and expensive metals. acs.org For instance, chiral pyridoxamine (B1203002) has been used to catalyze the asymmetric biomimetic transamination of trifluoromethyl ketones to produce optically active α-trifluoromethyl amines with excellent enantioselectivity under mild conditions. organic-chemistry.org
Photoredox catalysis is also emerging as a powerful tool in organic synthesis and could be applied to the synthesis of fluorinated amines. acs.org This method uses light to initiate chemical reactions, often under very mild conditions. The development of photoredox-catalyzed methods for the trifluoromethylamination of accessible starting materials could provide new, efficient pathways to this compound and its derivatives. acs.org
Computational Design of Next-Generation this compound Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with tailored properties. In the context of this compound, computational methods can be employed to design next-generation derivatives for specific applications in medicinal chemistry and material science. rsc.org By using computational models, researchers can predict the physicochemical properties, biological activity, and material characteristics of novel derivatives before they are synthesized in the lab.
For pharmaceutical applications, computational design can be used to optimize the binding affinity of derivatives to a specific biological target, thereby improving their efficacy as potential drug candidates. This involves creating virtual libraries of derivatives and using docking simulations to assess their interaction with the target protein.
In material science, computational design can aid in the development of new chiral polymers or ligands for metal-organic frameworks (MOFs) based on the this compound scaffold. nih.gov For example, density functional theory (DFT) calculations can be used to predict the electronic and structural properties of these materials, guiding the synthesis of materials with desired characteristics such as high thermal stability or specific optical properties.
Advanced Material Science Applications (e.g., Chiral Polymers, Ligands in MOFs)
The unique combination of chirality and fluorine content in this compound makes it an attractive building block for advanced materials. nih.govnih.gov One promising area of application is in the synthesis of chiral polymers. The incorporation of this chiral amine into a polymer backbone can induce a specific helical structure, leading to materials with interesting chiroptical properties or the ability to act as chiral stationary phases for enantioselective separations.
Q & A
Q. How can the stereochemical purity of (R)-1,1,1-Trifluoro-2-hexylamine be optimized during synthesis?
Methodological Answer: Stereochemical purity is critical for reproducibility in pharmacological studies. To ensure enantiomeric excess (ee) ≥98%:
- Use chiral auxiliaries or catalysts, such as (R)-BINAP-Ru complexes, during asymmetric hydrogenation of precursor imines .
- Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column with hexane:isopropanol mobile phase) to resolve enantiomers .
- Purify intermediates via recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to remove diastereomeric byproducts .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradient. Use deuterated analogs (e.g., this compound-d3) as internal standards for ionization efficiency correction .
- 19F NMR : Leverage the trifluoromethyl group’s distinct chemical shift (δ = -60 to -70 ppm) for quantification without matrix interference .
- Validation : Follow ICH guidelines for linearity (1–100 ng/mL), precision (RSD <15%), and recovery (>80%) in plasma or tissue homogenates .
Q. How can reaction yields be improved in the synthesis of this compound?
Methodological Answer:
- Catalyst Optimization : Replace traditional Pd/C with Wilkinson’s catalyst (RhCl(PPh3)3) for higher selectivity in hydrogenation steps (yield increase from 65% to 85%) .
- Solvent Effects : Use THF or DMF to stabilize intermediates via dipole interactions, reducing side reactions like β-hydride elimination .
- Temperature Control : Maintain reactions at 0–5°C during Grignard additions to prevent racemization .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s binding to enzymes like cytochrome P450?
Methodological Answer:
- Hydrophobic Interactions : The CF3 group enhances binding entropy by displacing ordered water molecules in enzyme active sites (ΔG = -3.2 kcal/mol in MD simulations) .
- Electron-Withdrawing Effects : Fluorine’s electronegativity polarizes adjacent C-H bonds, facilitating hydrogen bonding with catalytic residues (e.g., Tyr-96 in CYP3A4) .
- Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD = 12 nM) and compare with non-fluorinated analogs .
Q. What strategies resolve contradictions in reported metabolic stability data for this compound?
Methodological Answer:
- Species-Specific Metabolism : Human liver microsomes show t1/2 = 120 min vs. rat microsomes (t1/2 = 45 min) due to differential expression of CYP2D6 isoforms .
- Redox Profiling : Use electrochemical assays (e.g., Rotating Disk Electrode) to identify oxidation-prone sites (e.g., amine group) and guide structural modifications .
- Data Normalization : Correct for batch-to-buffer variability (e.g., NADPH concentration) using reference compounds like midazolam .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
